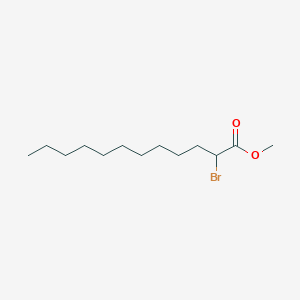

Methyl 2-bromododecanoate

Description

Methyl 2-bromododecanoate is a brominated fatty acid methyl ester characterized by a 12-carbon chain with a bromine atom at the second position and a methyl ester group at the terminal carboxyl. This compound is primarily utilized in organic synthesis, particularly in the preparation of bioactive molecules and as an intermediate in the study of enzymatic pathways, such as fatty acid oxidation . Its structural features—a long alkyl chain, bromine substituent, and ester group—impart distinct physicochemical and biochemical properties, making it a valuable subject for comparison with analogous compounds.

Properties

CAS No. |

617-60-7 |

|---|---|

Molecular Formula |

C13H25BrO2 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

methyl 2-bromododecanoate |

InChI |

InChI=1S/C13H25BrO2/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12H,3-11H2,1-2H3 |

InChI Key |

FKUJACXGZVGADB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OC)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position acts as a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions. The steric hindrance from the long dodecyl chain favors an SN2 mechanism , where nucleophiles attack the electrophilic carbon from the opposite side of the bromine.

Example Reactions :

-

Hydrolysis : Reaction with aqueous hydroxide yields methyl 2-hydroxydodecanoate and HBr as a byproduct.

-

Ammonolysis : Treatment with ammonia or amines produces 2-aminododecanoate derivatives.

Conditions :

-

Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.

-

Elevated temperatures (60–80°C) improve yields.

Elimination Reactions

Under basic conditions, Methyl 2-bromododecanoate undergoes dehydrohalogenation to form alkenes. This reaction is often competitive with substitution, depending on the base strength and solvent.

Mechanism :

-

A strong base (e.g., KOH) abstracts a β-hydrogen, leading to the formation of 1-dodecene or internal alkenes via an E2 pathway .

-

Carbocation rearrangements are less likely due to the ester group’s electron-withdrawing effects .

Key Insight :

Elimination is favored in reactions with bulky bases or at higher temperatures .

Alkylation Reactions

The compound serves as an alkylating agent , transferring its dodecyl chain to nucleophiles such as thiols, amines, or enolates.

Applications :

-

Synthesis of long-chain esters or amides for surfactants or pharmaceuticals .

-

Functionalization of polymers or biomolecules via nucleophilic attack .

Example :

Reaction with sodium phenoxide forms methyl 2-phenoxydodecanoate, a potential precursor for fragrances .

Grignard Reagent Compatibility

While the ester group typically reacts with Grignard reagents, the bromine’s reactivity allows partial formation of organomagnesium intermediates under controlled conditions.

Limitations :

-

The ester may undergo nucleophilic acyl substitution, competing with bromide displacement.

-

Use of low temperatures (-20°C) and slow reagent addition minimizes side reactions.

Cross-Coupling Reactions

Methyl 2-bromododecanoate participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Mechanism :

-

Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids.

-

Products include functionalized dodecanoate derivatives with aryl or alkenyl groups.

Conditions :

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction Reactions

The bromine substituent can be reduced to a hydrocarbon chain using agents like LiAlH₄ or catalytic hydrogenation.

Example :

-

Reduction with LiAlH₄ yields dodecane and methanol as byproducts.

-

Hydrogenation (H₂/Pd) produces methyl dodecanoate.

Comparison with Similar Compounds

(a) (Phenyl)methyl 2-Bromododecanoate (17d)

- Structure : Features a benzyl (phenylmethyl) ester group instead of a methyl ester.

- Synthesis : Prepared via symbiotic activation using trichloroacetimidate electrophiles, purified via silica gel chromatography (TLC Rf = 0.68) .

- Key Spectral Data :

(b) Benzhydryl 2-Bromododecanoate (2.38)

- Structure : Contains a benzhydryl (diphenylmethyl) ester group.

- Synthesis : 83% yield via similar methods; TLC Rf = 0.78 (10% ethyl acetate/hexanes) .

- Key Spectral Data :

(c) Ethyl 2-Bromododecanoate

- Structure : Ethyl ester variant; longer alkyl chain in the ester group.

- Commercial Availability : Supplied by Hangzhou DayangChem Co., Ltd., emphasizing its role in pharmaceutical intermediates .

(d) Methyl 2-Bromo-2-methoxyacetate

- Structure : Shorter chain (C4) with a methoxy group adjacent to bromine.

- Physicochemical Properties : Molecular formula C4H7BrO3, molar mass 183 g/mol .

Physicochemical Properties

- Key Trends :

Biochemical Activity

- Enzymatic Inhibition: Methyl 2-bromododecanoate and its analogues inhibit 3-ketothiolase I, a key enzyme in fatty acid oxidation. At 1 mM, it causes 60% inactivation in mitochondria and peroxisomes . Mechanistic Insight: The bromine atom facilitates covalent modification of enzyme active sites. Unlike 2-bromopalmitate (which targets carnitine acyltransferase I), 2-bromododecanoate requires carnitine esterification for organelle entry .

- Benzhydryl 2-bromododecanoate: Reduced bioavailability due to steric bulk, limiting its utility in metabolic studies .

Spectral and Analytical Data

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–300°C to identify decomposition onset temperatures. Compare with analogous esters (e.g., methyl tetradecanoate, ΔvapH° = 86.6 kJ/mol ).

- Kinetic Studies : Use Arrhenius plots to model degradation rates under controlled humidity and oxygen levels.

- GC-MS Analysis : Capture volatile decomposition products (e.g., brominated alkanes or carboxylic acids) to infer reaction mechanisms .

How should researchers design experiments to investigate the steric and electronic effects of the bromine substituent in Methyl 2-bromododecanoate?

Advanced Research Question

- Comparative Synthesis : Synthesize analogs (e.g., methyl 2-chlorododecanoate) and compare reaction kinetics in nucleophilic substitution reactions.

- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian 09) to calculate bond dissociation energies (C-Br vs. C-H) and steric hindrance metrics .

- Spectroscopic Probes : Track bromine’s inductive effects via 13C NMR chemical shifts of adjacent carbons .

What information must be documented to ensure the reproducibility of Methyl 2-bromododecanoate synthesis and characterization?

Q. Methodological Guidance

- Reagent Details : Manufacturer, purity (≥95%), and batch numbers for brominating agents and catalysts .

- Instrumentation Parameters : NMR spectrometer frequency (e.g., 400 MHz), solvent suppression methods, and MS ionization modes (e.g., ESI+) .

- Raw Data Archiving : Deposit unprocessed spectra and chromatograms in repositories like Zenodo or institutional databases .

How can conflicting literature data on the reactivity of Methyl 2-bromododecanoate in cross-coupling reactions be systematically addressed?

Advanced Research Question

- Controlled Replication : Reproduce cited protocols under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .

- Catalyst Screening : Test palladium (Pd(PPh3)4), nickel (NiCl2(dppe)), and copper catalysts to identify system-specific side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., organometallic species) during reactions .

What are the best practices for predicting physicochemical properties (e.g., logP, vapor pressure) of Methyl 2-bromododecanoate using computational tools?

Q. Methodological Guidance

- Group Contribution Methods : Apply the Joback-Reid model to estimate boiling points (e.g., predicted Tboil ≈ 596 K for methyl tetradecanoate ).

- QSAR Models : Use software like COSMOtherm to calculate logP values based on bromine’s hydrophobicity contribution.

- Experimental Validation : Compare predictions with HPLC retention times and static vapor pressure measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.